molecular formula C21H25N5O4S B15098527 2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(3,5-dimethox yphenyl)acetamide

2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(3,5-dimethox yphenyl)acetamide

Cat. No.: B15098527
M. Wt: 443.5 g/mol
InChI Key: GCLHKZPKYCJVPC-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-based acetamide derivative characterized by a 3-(methylethoxy)phenyl substituent at the 5-position of the triazole ring and a 3,5-dimethoxyphenyl group attached via an acetamide linkage. The 3,5-dimethoxyphenyl moiety may enhance electronic interactions with biological targets due to its electron-donating methoxy groups.

Properties

Molecular Formula

C21H25N5O4S

Molecular Weight

443.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C21H25N5O4S/c1-13(2)30-16-7-5-6-14(8-16)20-24-25-21(26(20)22)31-12-19(27)23-15-9-17(28-3)11-18(10-15)29-4/h5-11,13H,12,22H2,1-4H3,(H,23,27)

InChI Key

GCLHKZPKYCJVPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)OC)OC

Origin of Product

United States

Biological Activity

The compound 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,5-dimethoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Characterized by a triazole ring and various aromatic substituents, this compound exhibits a range of interactions with biological systems, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N5O4SC_{21}H_{25}N_{5}O_{4}S with a molecular weight of approximately 421.52 g/mol. The presence of functional groups such as an amine, methoxy groups, and a triazole ring contributes to its chemical reactivity and biological activity.

Property Details
Molecular FormulaC21H25N5O4S
Molecular Weight421.52 g/mol
Key Functional GroupsAmine, Triazole, Methoxy

Biological Activity Overview

Preliminary studies suggest that the compound exhibits significant biological activity in several areas:

  • Anticancer Activity : The compound has been tested against various cancer cell lines, showing promising antiproliferative effects.
  • Antimicrobial Properties : Its structural features suggest potential efficacy against microbial pathogens.
  • Enzyme Inhibition : The triazole ring is known for its ability to interact with metal ions and enzymes, potentially leading to inhibition of specific enzymatic activities.

Anticancer Activity

In vitro studies have demonstrated the compound's effectiveness against several human cancer cell lines, including:

  • Breast Cancer (MDA-MB-231) : The compound exhibited an IC50 value of approximately 3.5 μM, indicating moderate potency.
  • Cervical Cancer (HeLa) : Similar studies reported effective inhibition with IC50 values ranging from 2.0 to 4.0 μM depending on the derivative tested.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell Line IC50 (μM) Reference
MDA-MB-2313.5
HeLa2.0 - 4.0
A2780 (Ovarian)1.8

Antimicrobial Activity

The compound's antimicrobial properties were evaluated against various bacterial strains:

  • E. coli : Inhibition observed at concentrations as low as 10 μg/mL.
  • S. aureus : Effective at concentrations around 15 μg/mL.

The biological activity of this compound is attributed to its ability to bind to specific receptors and enzymes within cells:

  • The triazole ring facilitates metal ion coordination, which is crucial for enzyme activity modulation.
  • The methoxy groups enhance hydrophobic interactions, improving binding affinity to target sites.

Comparison with Similar Compounds

Key Observations:

Substituent Bulk and Lipophilicity : The target compound’s 3-(methylethoxy)phenyl group confers greater steric hindrance and lipophilicity compared to the 4-methylphenyl group in , which may enhance tissue penetration but reduce aqueous solubility.

Electronic Effects : The 3,5-dimethoxyphenyl acetamide moiety is conserved in several analogs (e.g., ), suggesting its role in target engagement via hydrogen bonding or π-π interactions.

Heterocyclic Additions : Pyridinyl () or furanyl () substituents introduce nitrogen or oxygen heteroatoms, altering electronic properties and binding affinities. For example, pyridinyl groups may facilitate interactions with metal ions in enzyme active sites.

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